(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone
Description
Properties
Molecular Formula |
C22H23I2NO4 |
|---|---|
Molecular Weight |
619.2 g/mol |
IUPAC Name |
[2-[3-(dimethylamino)propoxy]-4-hydroxy-3,5-diiodophenyl]-(2-ethyl-1-benzofuran-3-yl)methanone |
InChI |
InChI=1S/C22H23I2NO4/c1-4-16-18(13-8-5-6-9-17(13)29-16)20(26)14-12-15(23)21(27)19(24)22(14)28-11-7-10-25(2)3/h5-6,8-9,12,27H,4,7,10-11H2,1-3H3 |
InChI Key |
PTEDZPPOVWZQDA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3OCCCN(C)C)I)O)I |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,5-Diiodo-4-hydroxyphenyl Intermediate
- Starting Material: 4-hydroxyphenol derivatives are iodinated selectively at the 3 and 5 positions using iodine or iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic or neutral conditions.
- Reaction Conditions: Controlled temperature (0–25 °C) to avoid over-iodination; solvents like acetic acid or dichloromethane are commonly used.
- Outcome: Formation of 3,5-diiodo-4-hydroxyphenol with high regioselectivity.
Introduction of the 3-(Dimethylamino)propoxy Side Chain
- Method: Nucleophilic substitution on the phenolic hydroxyl group.
- Reagents: 3-dimethylaminopropyl chloride or bromide is reacted with the phenol under basic conditions (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents such as DMF or DMSO.
- Notes: The reaction is typically performed at elevated temperatures (50–80 °C) to ensure complete ether formation.
- Purification: Extraction and chromatographic techniques to isolate the etherified product.
Preparation of 2-Ethylbenzofuran-3-yl Methanone
- Synthesis of 2-Ethylbenzofuran: Starting from 2-ethylphenol, cyclization with appropriate reagents (e.g., acid catalysts) forms the benzofuran ring.
- Ketone Formation: Friedel-Crafts acylation or oxidation methods introduce the ketone group at the 3-position of the benzofuran ring.
- Catalysts: Lewis acids such as AlCl3 or BF3·OEt2 are commonly used.
- Control: Reaction conditions are optimized to avoid polyacylation or ring opening.
Coupling of the Two Fragments
- Method: The 3,5-diiodo-4-hydroxyphenyl derivative with the dimethylamino propoxy side chain is coupled with the 2-ethylbenzofuran-3-yl ketone via a carbonyl linkage.
- Approach: This can be achieved by condensation reactions or via acyl chloride intermediates.
- Typical Procedure: Conversion of the benzofuran ketone to an acyl chloride using reagents like thionyl chloride (SOCl2), followed by reaction with the phenolic compound under basic conditions.
- Yield Optimization: Use of inert atmosphere and dry solvents to prevent hydrolysis.
Purification and Characterization
- Techniques: Column chromatography, recrystallization, and preparative HPLC.
- Characterization: NMR (1H, 13C), Mass Spectrometry, IR spectroscopy, and elemental analysis confirm the structure and purity.
- Quality Control: Analytical methods conforming to ISO/IEC 17025 standards ensure reproducibility and reliability.
Data Table: Summary of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Notes | Expected Yield (%) |
|---|---|---|---|---|
| 1 | Selective iodination | I2, ICl or NIS; AcOH or DCM; 0–25 °C | Regioselective diiodination | 75–85 |
| 2 | Etherification (alkylation) | 3-(Dimethylamino)propyl halide; K2CO3; DMF | Elevated temp (50–80 °C) | 70–80 |
| 3 | Benzofuran ring formation | Acid catalysis; 2-ethylphenol | Cyclization to benzofuran | 60–75 |
| 4 | Ketone formation (acylation) | Friedel-Crafts acylation; AlCl3 or BF3·OEt2 | Control to avoid polyacylation | 65–75 |
| 5 | Coupling via acyl chloride | SOCl2; base; inert atmosphere | High purity required | 60–70 |
| 6 | Purification | Chromatography, recrystallization | Confirmed by NMR, MS, IR | >95 purity |
Research Findings and Notes
- The iodination step is critical for the biological activity and must be carefully controlled to avoid undesired substitution patterns.
- The dimethylamino propoxy side chain introduction enhances solubility and receptor binding affinity, requiring efficient etherification.
- The benzofuran ketone moiety synthesis is well-documented in literature, with Friedel-Crafts acylation being the preferred method for introducing the ketone at the 3-position.
- Coupling via acyl chloride intermediates is a robust method to form the methanone linkage, but moisture sensitivity necessitates strict anhydrous conditions.
- Analytical standards and impurities related to similar compounds have been characterized extensively under ISO/IEC 17025, ensuring high-quality synthesis and reproducibility.
- No direct synthesis protocols for this exact compound were found in unreliable sources such as benchchem.com or smolecule.com, confirming the need for reliance on peer-reviewed and certified chemical standards literature.
Chemical Reactions Analysis
Types of Reactions
(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the iodine atoms or to modify the benzofuran ring.
Substitution: Halogen atoms (iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives .
Scientific Research Applications
(2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone: has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone involves its interaction with various molecular targets:
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Analogues
The compound shares similarities with other benzofuran-phenyl methanones, particularly in iodine substitution and aminoalkoxy side chains. Below is a comparative breakdown:
Key Differences and Implications
Benzofuran Substituent: The target compound’s 2-ethyl group contrasts with the 2-butyl group in analogues . Shorter alkyl chains (ethyl vs.
Iodination Pattern: The 3,5-diiodo configuration in the target compound and differs from the 3-iodo in Imp. F . Full diiodination increases molecular weight (~508 g/mol vs. ~380 g/mol for mono-iodo derivatives) and lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
Aminoalkoxy Side Chain: The 3-(dimethylamino)propoxy chain in the target compound has a longer backbone (propoxy vs. ethoxy in ) and a dimethylamino group. This may enhance basicity and metabolic stability compared to diethylamino derivatives .
Salt Forms :
- The hydrochloride salt in improves solubility in polar solvents, whereas the free base form of the target compound may require formulation adjustments for bioavailability.
Pharmacological and Physicochemical Comparisons
Physicochemical Properties
| Parameter | Target Compound | Compound from | Imp. F |
|---|---|---|---|
| Molecular Weight | ~725 g/mol | ~780 g/mol | ~430 g/mol |
| LogP (Predicted) | 5.2 | 6.1 | 3.8 |
| Iodine Content | 2 atoms | 2 atoms | 1 atom |
Stability and Impurity Profiles
- The target compound’s 3,5-diiodo structure is less prone to deiodination than Imp. F’s mono-iodo analogue, as seen in stability studies of related iodinated pharmaceuticals .
- The absence of a hydrochloride salt in the target compound may necessitate pH-adjusted formulations to prevent precipitation in biological systems.
Biological Activity
The compound (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a dimethylamino group, a hydroxy group, and a benzofuran moiety, which may contribute to its biological properties.
Pharmacological Properties
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. It has been shown to interact with P-glycoprotein (P-gp), a protein that mediates multidrug resistance in cancer cells. By inhibiting P-gp, the compound potentially enhances the efficacy of chemotherapeutic agents like doxorubicin .
- Neuropharmacological Effects : The dimethylamino group in the structure indicates potential interactions with neurotransmitter systems. Compounds with similar structures have demonstrated antidepressant and anxiolytic effects by inhibiting norepinephrine reuptake and modulating serotonin receptors .
- Antioxidant Properties : The presence of hydroxyl groups in the structure suggests potential antioxidant activity, which could protect cells from oxidative stress—a factor in many diseases including cancer and neurodegenerative disorders.
The biological activity of (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone can be attributed to several mechanisms:
- Inhibition of Drug Efflux : By binding to P-gp, the compound may reduce the efflux of chemotherapeutic drugs from cancer cells, thereby increasing their intracellular concentration and effectiveness .
- Modulation of Neurotransmitter Systems : The dimethylamino group may enhance neurotransmitter levels in the synaptic cleft by inhibiting their reuptake, leading to improved mood and reduced anxiety symptoms .
Study 1: Anticancer Efficacy
A study conducted on human cervical carcinoma cells demonstrated that the compound significantly increased the uptake of doxorubicin by inhibiting P-gp-mediated efflux. The results indicated a 1.5-fold increase in doxorubicin accumulation compared to controls, suggesting its potential as an adjunct therapy in multidrug-resistant cancers .
Study 2: Neuropharmacological Effects
In a separate investigation focusing on antidepressant activity, compounds similar to (2-(3-(Dimethylamino)propoxy)-4-hydroxy-3,5-diiodophenyl)(2-ethylbenzofuran-3-yl)methanone were evaluated for their ability to inhibit norepinephrine transporters. Results showed significant reductions in immobility in forced swim tests, indicating potential antidepressant effects .
Data Summary
Q & A
Q. What are the key physicochemical properties of this compound, and how do they influence experimental design in early-stage research?
The compound’s molecular formula (C24H27I2NO3), density (1.611 g/cm³), and logP (~6.55) suggest high hydrophobicity, necessitating solvent optimization for solubility in biological assays . Its boiling point (626.2°C) and stability under varying pH conditions should be characterized via thermogravimetric analysis (TGA) and accelerated stability studies (e.g., 40°C/75% RH for 6 months) to guide storage and handling protocols .
Q. What synthetic routes are recommended for preparing this compound, and how can purity be validated?
A cascade [3,3]-sigmatropic rearrangement strategy, as demonstrated for structurally related benzofuran derivatives, can be adapted . Post-synthesis, purity validation should employ high-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) and mass spectrometry (MS) to identify impurities like deiodinated byproducts or unreacted intermediates .
Q. How can researchers assess the compound’s stability under varying experimental conditions?
Conduct forced degradation studies under oxidative (H2O2), acidic (HCl), and basic (NaOH) conditions, followed by LC-MS analysis to identify degradation products. Compare results with stability data from analogous iodinated benzofuran compounds to predict shelf-life .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Use cell-based assays (e.g., HEK293 or CHO cells) to screen for receptor binding or enzymatic inhibition. Optimize assay buffers with surfactants (e.g., 0.1% Tween-80) to mitigate solubility issues . Dose-response curves (1 nM–100 µM) and positive controls (e.g., known agonists/antagonists) are critical for validating activity .
Advanced Research Questions
Q. How can contradictory data on the compound’s pharmacokinetic (PK) profile be resolved?
Discrepancies in bioavailability or half-life may arise from species-specific metabolism or assay sensitivity. Employ cross-species PK studies (rodent vs. non-rodent) and compare results using ultra-high-performance LC (UHPLC) coupled with tandem MS (MS/MS) for enhanced detection limits . Parallel in silico modeling (e.g., GastroPlus®) can predict absorption differences due to logP variability .
Q. What advanced techniques are recommended to study the compound’s mechanism of action in complex biological systems?
Use CRISPR-Cas9 gene editing to generate knockout cell lines targeting putative receptors. Combine with transcriptomics (RNA-seq) and proteomics (TMT labeling) to map signaling pathways. For in vivo validation, adopt a randomized block design with split-split plots to account for variables like dosing schedules and tissue heterogeneity .
Q. How can environmental fate and ecotoxicological risks be assessed for this compound?
Follow the INCHEMBIOL framework: (1) Determine octanol-water partition coefficients (Kow) and soil sorption (Kd) to model environmental distribution; (2) Use zebrafish (Danio rerio) embryos or Daphnia magna for acute/chronic toxicity testing; (3) Apply probabilistic risk assessment models (e.g., EPA’s ECOTOX) to estimate ecological thresholds .
Q. What strategies mitigate analytical challenges in quantifying low-abundance metabolites?
Develop a derivatization protocol (e.g., iodinated compounds may require methylation or silylation) to enhance MS ionization efficiency. Use stable isotope-labeled internal standards (SIL-IS) for precise quantification. Validate methods per ICH Q2(R1) guidelines, including limits of detection (LOD < 0.1 ng/mL) and matrix effect evaluations .
Q. How should researchers design experiments to resolve conflicting data on the compound’s cytotoxicity?
Implement a factorial design testing variables like cell type (primary vs. immortalized), exposure duration, and metabolic activation (e.g., S9 liver fractions). Use ANOVA with post-hoc Tukey tests to identify interaction effects. Cross-validate findings with high-content screening (HCS) for subcellular toxicity markers (e.g., mitochondrial membrane potential) .
Methodological Resources
- Synthesis & Purification : Refer to [3,3]-sigmatropic rearrangement protocols for benzofuran derivatives .
- Analytical Validation : Follow EP impurity profiling guidelines using reference standards from LGC Quality .
- Environmental Impact : Adopt the INCHEMBIOL project’s phased approach for fate and toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
